molecular formula C6H5BrFNS B12851913 2-Amino-5-bromo-4-fluorothiophenol

2-Amino-5-bromo-4-fluorothiophenol

Cat. No.: B12851913
M. Wt: 222.08 g/mol
InChI Key: QKHKLURCUCSOCK-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-fluorothiophenol is an organosulfur compound with the molecular formula C6H5BrFNS It is a thiophenol derivative, characterized by the presence of amino, bromo, and fluoro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of aryl halides with sulfur powder in the presence of copper(I) iodide nanoparticles, followed by reduction with zinc and hydrochloric acid . This method is advantageous due to its high yield and the tolerance of various functional groups, including bromo and fluoro substituents.

Industrial Production Methods

Industrial production of 2-Amino-5-bromo-4-fluorothiophenol may involve high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide . This method is suitable for large-scale synthesis and ensures the efficient production of the desired thiophenol derivative.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-fluorothiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The bromo and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromo or fluoro groups.

Major Products Formed

    Disulfides: Formed from the oxidation of the thiol group.

    Thiolate Anions: Formed from the reduction of the thiol group.

    Substituted Aromatics: Formed from nucleophilic aromatic substitution reactions.

Scientific Research Applications

2-Amino-5-bromo-4-fluorothiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-fluorothiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The bromo and fluoro substituents may enhance the compound’s reactivity and selectivity towards specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-bromo-5-fluorophenol: Similar structure but lacks the thiol group.

    5-Bromo-4-fluoro-2-sulphanylaniline: Another thiophenol derivative with different substituent positions.

Uniqueness

2-Amino-5-bromo-4-fluorothiophenol is unique due to the combination of amino, bromo, and fluoro substituents on the thiophenol ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H5BrFNS

Molecular Weight

222.08 g/mol

IUPAC Name

2-amino-5-bromo-4-fluorobenzenethiol

InChI

InChI=1S/C6H5BrFNS/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2

InChI Key

QKHKLURCUCSOCK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)S)N

Origin of Product

United States

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